Methyl 4-amino-3-nitrobenzoate
Overview
Description
Methyl 4-amino-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Organic Chemistry Education
Kam, Levonis, and Schweiker (2020) detailed the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as an experiment in introductory organic chemistry courses. This synthesis involved a simple Fischer esterification reaction and served as an educational tool for understanding basic organic chemistry principles, showcasing the practical applications of this compound in academia (Kam, Levonis, & Schweiker, 2020).
2. Hydrogen-bonded Molecular Chains
Portilla et al. (2007) explored the hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. Their study focused on the molecular structure and bonding, highlighting its potential in advanced materials and pharmaceutical research. This work emphasizes the importance of studying the molecular interactions and structural properties of chemical compounds like methyl 4-amino-3-nitrobenzoate (Portilla et al., 2007).
3. Molecular Structure Analysis
Another study by Portilla et al. (2007) investigated the hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate. This work provided insights into the molecular structure and bonding of the compound, contributing to the understanding of its physical and chemical properties, which is vital for the development of new materials and pharmaceuticals (Portilla et al., 2007).
4. Pharmaceutical Intermediates
Xiao (2007) conducted research on the synthesis of pharmaceutical intermediates, including Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate. This study highlights the role of this compound in the pharmaceutical industry, specifically in the synthesis of various drug intermediates (Xiao, 2007).
5. Chemical Synthesis Methodologies
Research by Li-jun (2008) focused on improving the synthesis methodologies of chemicals related to this compound. This study underscores the compound's significance in the development of efficient and cost-effective chemical synthesis processes, which are crucial for industrial applications (Li-jun, 2008).
6. Cancer Research
Chen et al. (2011) investigated the effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Their findings contribute to understanding the potential therapeutic applications of this compound derivatives in cancer treatment (Chen et al., 2011).
7. Solubility and Physical Chemistry
Acree, Bowen, Horton, and Abraham (2017) conducted a study on the solubility and physical chemistry aspects of 3-methyl-4-nitrobenzoic acid. Understanding solubility and other physical properties of such compounds is vital for various applications, including pharmaceutical formulation and chemical process design (Acree et al., 2017).
8. Environmental and Microbial Studies
Hallas and Alexander (1983) researched the microbial transformation of nitroaromatic compounds in sewage effluent, providing insights into the environmental behavior and biodegradation pathways of compounds similar to this compound. This research is crucial for understanding the environmental impact and biodegradability of such chemicals (Hallas & Alexander, 1983).
Safety and Hazards
“Methyl 4-amino-3-nitrobenzoate” is classified as having acute toxicity (Category 4, Oral) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Properties
IUPAC Name |
methyl 4-amino-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTLUEZVPLRQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398117 | |
Record name | methyl 4-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3987-92-6 | |
Record name | Methyl 4-amino-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3987-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-amino-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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